1-Methoxy-N,N-dimethylprop-2-en-1-amine
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Overview
Description
1-Methoxy-N,N-dimethylprop-2-en-1-amine is a chemical compound with the molecular formula C6H13NO It is an organic compound that features a methoxy group attached to a prop-2-en-1-amine backbone
Preparation Methods
The synthesis of 1-Methoxy-N,N-dimethylprop-2-en-1-amine can be achieved through several routes. One common method involves the reaction of N,N-dimethylprop-2-en-1-amine with methanol in the presence of a catalyst. The reaction conditions typically include moderate temperatures and pressures to facilitate the formation of the methoxy group. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
1-Methoxy-N,N-dimethylprop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methoxy-N,N-dimethylprop-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a biochemical tool.
Medicine: It may have potential therapeutic applications, although further research is needed to confirm its efficacy and safety.
Industry: This compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Methoxy-N,N-dimethylprop-2-en-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s activity. Pathways involved may include metabolic processes where the compound is metabolized to active or inactive forms .
Comparison with Similar Compounds
1-Methoxy-N,N-dimethylprop-2-en-1-amine can be compared with other similar compounds such as:
N,N-Dimethylprop-2-en-1-amine: Lacks the methoxy group, resulting in different chemical properties and reactivity.
1-Methoxyprop-2-en-1-amine: Similar structure but without the dimethylamino group, affecting its biological activity.
Methoxyamine: Contains a methoxy group but differs in the overall structure and applications. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
CAS No. |
89745-79-9 |
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Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
1-methoxy-N,N-dimethylprop-2-en-1-amine |
InChI |
InChI=1S/C6H13NO/c1-5-6(8-4)7(2)3/h5-6H,1H2,2-4H3 |
InChI Key |
VVUGFMGXOQKNKL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(C=C)OC |
Origin of Product |
United States |
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